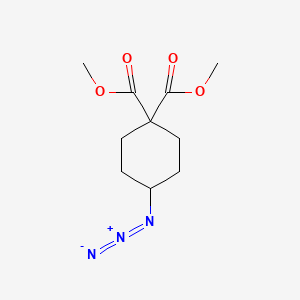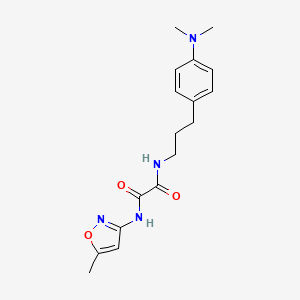
4-アジドシクロヘキサン-1,1-ジカルボン酸ジメチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15N3O4. It is a derivative of cyclohexane, featuring two ester groups and an azido group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process. One common method involves the azidation of dimethyl 4-bromocyclohexane-1,1-dicarboxylate. The reaction typically proceeds as follows:
Starting Material: Dimethyl 4-bromocyclohexane-1,1-dicarboxylate.
Reagent: Sodium azide (NaN3).
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to around 80-100°C for several hours.
The azidation reaction replaces the bromine atom with an azido group, yielding dimethyl 4-azidocyclohexane-1,1-dicarboxylate.
Industrial Production Methods
Industrial production of dimethyl 4-azidocyclohexane-1,1-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Dimethyl 4-aminocyclohexane-1,1-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
作用機序
The mechanism of action of dimethyl 4-azidocyclohexane-1,1-dicarboxylate depends on the specific reaction it undergoes. For example:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms.
Cycloaddition: The azido group participates in a 1,3-dipolar cycloaddition with an alkyne, forming a triazole ring.
類似化合物との比較
Similar Compounds
Dimethyl 1,4-cyclohexane dicarboxylate: Lacks the azido group and has different reactivity.
Dimethyl 4-bromocyclohexane-1,1-dicarboxylate: Precursor to the azido compound, featuring a bromine atom instead of an azido group.
Uniqueness
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its analogs.
特性
IUPAC Name |
dimethyl 4-azidocyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-16-8(14)10(9(15)17-2)5-3-7(4-6-10)12-13-11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUETVRQQNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)N=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![2-[(2-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2452870.png)
![methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)


![6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2452881.png)
